molecular formula C19H20N2O4 B11542794 3,4,5-trimethoxy-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide

3,4,5-trimethoxy-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide

Cat. No.: B11542794
M. Wt: 340.4 g/mol
InChI Key: DHSDGBBKHYEJLD-OZNFINNBSA-N
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Description

3,4,5-trimethoxy-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a trimethoxyphenyl group, which is a versatile pharmacophore, and a benzohydrazide moiety, making it a valuable molecule in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide typically involves the condensation of 3,4,5-trimethoxybenzohydrazide with cinnamaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Produces oxides of the original compound.

    Reduction: Yields hydrazine derivatives.

    Substitution: Results in substituted trimethoxyphenyl derivatives.

Scientific Research Applications

3,4,5-trimethoxy-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its pharmacological potential, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90, leading to anti-cancer effects. The compound may also interact with other proteins and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzohydrazide: Lacks the cinnamaldehyde moiety but shares the trimethoxyphenyl group.

    Cinnamaldehyde derivatives: Compounds with similar cinnamaldehyde structures but different substituents.

Uniqueness

3,4,5-trimethoxy-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide is unique due to the combination of the trimethoxyphenyl group and the benzohydrazide moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile pharmacophore in medicinal chemistry.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide

InChI

InChI=1S/C19H20N2O4/c1-23-16-12-15(13-17(24-2)18(16)25-3)19(22)21-20-11-7-10-14-8-5-4-6-9-14/h4-13H,1-3H3,(H,21,22)/b10-7+,20-11+

InChI Key

DHSDGBBKHYEJLD-OZNFINNBSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C=C/C2=CC=CC=C2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC=CC2=CC=CC=C2

Origin of Product

United States

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